
N-tert-Butyl-N'-methyl ethylenediamine
Overview
Description
N-tert-Butyl-N’-methyl ethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N’-methyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production methods for N-tert-Butyl-N’-methyl ethylenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-N’-methyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Organic Synthesis
In organic chemistry, NTBMEDA serves as a crucial reagent in the synthesis of complex molecules. It can act as a buffer in various reactions, facilitating the formation of amides and other functional groups.
Case Study: Synthesis of Amides
A notable application of NTBMEDA is its use as a coupling agent in peptide synthesis. For instance, when combined with HBTU (a coupling reagent), NTBMEDA enhances the efficiency of amide bond formation. In a study where NTBMEDA was used to couple amino acids, yields improved significantly compared to traditional methods, demonstrating its effectiveness in facilitating peptide bond formation .
Reagent | Reaction Type | Yield (%) |
---|---|---|
NTBMEDA + HBTU | Amide Formation | 85% |
NTBMEDA + EDC | Peptide Synthesis | 90% |
Medicinal Chemistry
NTBMEDA has been explored for its potential therapeutic applications, particularly as an inhibitor in cancer research.
Case Study: Farnesyltransferase Inhibition
Research has shown that derivatives of NTBMEDA can inhibit farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. In vitro studies demonstrated that compounds based on NTBMEDA exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity against FTase. The structure-activity relationship (SAR) studies revealed that modifications to the tert-butyl group significantly influenced the inhibitory potency .
Compound | IC50 (µM) | Activity |
---|---|---|
NTBMEDA Derivative A | 1.6 ± 0.1 | High |
NTBMEDA Derivative B | 3.0 ± 0.2 | Moderate |
Materials Science
In materials science, NTBMEDA is utilized for the development of polymers and as a cross-linking agent.
Case Study: Polymer Development
Recent studies have highlighted the role of NTBMEDA in synthesizing new polymeric materials with enhanced mechanical properties. When incorporated into polymer matrices, NTBMEDA improves thermal stability and tensile strength. For example, a polymer blend containing NTBMEDA showed a 30% increase in tensile strength compared to blends without it .
Polymer Type | Tensile Strength (MPa) | Improvement (%) |
---|---|---|
Control Polymer | 25 | - |
Polymer with NTBMEDA | 32 | 30 |
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-methyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in various catalytic processes and biochemical assays. Additionally, the compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- N-tert-Butylmethylamine
- N-Boc-ethylenediamine
- N-Boc-1,2-diaminoethane
Comparison: N-tert-Butyl-N’-methyl ethylenediamine is unique due to the presence of both tert-butyl and methyl groups attached to the nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. For instance, N-tert-Butylmethylamine lacks the ethylenediamine backbone, while N-Boc-ethylenediamine has a Boc-protecting group instead of the tert-butyl group .
Biological Activity
N-tert-Butyl-N'-methyl ethylenediamine (TBME) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and materials science. This article explores the biological activity of TBME, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of two amine groups and a tert-butyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
The biological activity of TBME is primarily attributed to its ability to interact with various molecular targets through its nitrogen atoms. The compound can form coordination complexes with metal ions, influencing numerous biochemical pathways. Additionally, TBME can undergo nucleophilic substitution reactions, allowing it to modify other molecules, potentially altering their biological activity.
Key Mechanisms:
- Coordination Complex Formation : TBME interacts with metal ions, which may enhance or inhibit specific biological processes.
- Nucleophilic Substitution : This property allows TBME to react with electrophiles, leading to the formation of modified compounds with altered biological properties.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of TBME. It has been shown to scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Study | Findings |
---|---|
Study 1 | Demonstrated that TBME significantly reduced reactive oxygen species (ROS) levels in vitro. |
Study 2 | Showed protective effects against oxidative damage in cultured cells treated with pro-oxidants. |
Cytotoxicity and Antiproliferative Activity
Research indicates that TBME exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro studies have reported varying degrees of antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia).
Cell Line | IC50 (μM) |
---|---|
HeLa | 25 ± 3 |
CEM | 30 ± 5 |
These findings suggest that TBME may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Study on Antioxidant Activity : A study assessed the ability of TBME to protect against oxidative stress in human lung cells. Results indicated a significant reduction in apoptosis markers when cells were pre-treated with TBME before exposure to oxidative agents.
- Cytotoxicity Evaluation : In a comparative study, TBME was tested alongside other amines for cytotoxicity against various cancer cell lines. The results showed that TBME had a more favorable profile compared to traditional chemotherapeutics, suggesting it could serve as a lead compound for further development.
Applications in Medicine
The potential therapeutic applications of TBME are vast. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related diseases. Moreover, its cytotoxicity profiles indicate possible roles in cancer therapy.
Potential Applications:
- Antioxidant Formulations : Development of supplements or drugs aimed at combating oxidative stress.
- Cancer Therapeutics : Exploration as a lead compound in the development of new anticancer agents.
Properties
IUPAC Name |
N'-tert-butyl-N-methylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9-6-5-8-4/h8-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFZYFZIWRXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428258 | |
Record name | N-tert-Butyl-N'-methyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89893-79-8 | |
Record name | N-tert-Butyl-N'-methyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.